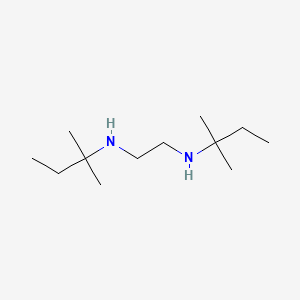

N,N'-Bis(2-methyl-2-butyl)-ethylenediamine

Beschreibung

N,N'-Bis(2-methyl-2-butyl)-ethylenediamine is an ethylenediamine derivative characterized by two 2-methyl-2-butyl substituents attached to the nitrogen atoms of the ethylenediamine backbone. Ethylenediamine derivatives are widely studied for their versatile coordination chemistry, biological activity, and applications in materials science. The following analysis instead focuses on structurally related ethylenediamine derivatives with diverse substituents, highlighting how functional groups influence their properties and applications.

Eigenschaften

CAS-Nummer |

3964-14-5 |

|---|---|

Molekularformel |

C12H28N2 |

Molekulargewicht |

200.36 g/mol |

IUPAC-Name |

N,N'-bis(2-methylbutan-2-yl)ethane-1,2-diamine |

InChI |

InChI=1S/C12H28N2/c1-7-11(3,4)13-9-10-14-12(5,6)8-2/h13-14H,7-10H2,1-6H3 |

InChI-Schlüssel |

UYOJXUUSHHHEHC-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)(C)NCCNC(C)(C)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von N,N’-Bis(2-methyl-2-butyl)-ethylendiamin beinhaltet typischerweise die Reaktion von Ethylendiamin mit 2-Methyl-2-butylhalogeniden unter basischen Bedingungen. Die Reaktion kann in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat durchgeführt werden, um die Substitutionsreaktion zu erleichtern. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Methanol bei erhöhten Temperaturen durchgeführt, um eine vollständige Umsetzung zu gewährleisten.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von N,N’-Bis(2-methyl-2-butyl)-ethylendiamin durch den Einsatz von kontinuierlichen Durchflussreaktoren hochskaliert werden. Dies ermöglicht eine bessere Kontrolle der Reaktionsparameter und höhere Ausbeuten. Das Verfahren basiert auf den gleichen Grundprinzipien wie die Laborsynthese, ist aber für die Großproduktion optimiert.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N,N’-Bis(2-methyl-2-butyl)-ethylendiamin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Aminoxide zu bilden.

Reduktion: Sie kann reduziert werden, um sekundäre Amine zu bilden.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die 2-Methyl-2-butylgruppen durch andere Substituenten ersetzt werden können.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Halogenierte Verbindungen und starke Basen werden häufig bei Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann Oxidation zu Aminoxiden führen, während Reduktion zu sekundären Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den N,N’-Bis(2-methyl-2-butyl)-ethylendiamin seine Wirkung entfaltet, hängt von seiner jeweiligen Anwendung ab. In der Koordinationschemie wirkt es als Ligand, der stabile Komplexe mit Metallionen bilden kann. In biologischen Systemen kann es mit Enzymen oder Proteinen interagieren und deren Aktivität und Funktion beeinflussen. Die beteiligten molekularen Ziele und Pfade variieren je nach Kontext seiner Verwendung.

Wirkmechanismus

The mechanism by which N,N’-Bis(2-methyl-2-butyl)-ethylenediamine exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand that can form stable complexes with metal ions. In biological systems, it may interact with enzymes or proteins, affecting their activity and function. The molecular targets and pathways involved vary depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Ethylenediamine Derivatives

Ethylenediamine derivatives vary significantly in their substituents, which dictate their chemical behavior. Below is a detailed comparison of key analogs based on the evidence provided:

Metal Ion Extraction Efficiency

- N,N'-Bis(salicylidene)ethylenediamine (Salen-type ligand) Application: Extracts noble metal ions (Pd²⁺, Ag⁺, Pt²⁺, Au³⁺) from aqueous solutions via solvent or membrane extraction. Efficiency: Achieves >94% recovery of noble metal ions, outperforming many conventional carriers (Table 6 in ). Limitation: Low selectivity, as extraction percentages for mixed metal solutions are similar across Pd²⁺, Pt²⁺, and Au³⁺ . Mechanism: The salicylidene group enables strong chelation with metal ions through its phenolic oxygen and imine nitrogen atoms .

Cytotoxic Activity

- N,N'-Bis(2-hydroxybenzyl)ethylenediamine Derivatives Activity: Compounds with halogen substituents (e.g., 5-bromo or 5-chloro) exhibit potent cytotoxicity against human cancer cell lines (A549, MDA-MB-231, PC3). Key Data:

| Compound | IC₅₀ (μM) | Cell Line | Effect on MMP |

|---|---|---|---|

| 7 (5-Br) | 12–15 | A549 | 80% loss |

| 8 (5-Cl) | 10–13 | PC3 | 75% loss |

Antibacterial Properties

- Azomethine (Schiff Base) Derivatives

- N,N'-Bis(3,4-methylenedioxybenzylidene)ethylenediamine :

- Activity: Inhibits E. coli (G⁻) with a zone of inhibition of 4.61 mm, outperforming non-substituted analogs (3.48 mm for N,N'-Bis(benzylidene)ethylenediamine) .

- Structure-Activity Relationship : Electron-donating groups (e.g., methylenedioxy) enhance antibacterial efficacy compared to methoxy or unsubstituted benzylidene groups .

Biodegradability and Environmental Impact

Physical and Structural Properties

Melting Points and Yields :

Compound Melting Point (°C) Yield (%) N,N'-Bis(3,4-dimethoxybenzylidene)ethylenediamine 164.8–166.2 36.08 N,N'-Bis(3,4-methylenedioxybenzylidene)ethylenediamine 176.3–177.4 67.88 N,N'-Bis(benzylidene)ethylenediamine 110.2–111.4 34.82 Source:

Biologische Aktivität

N,N'-Bis(2-methyl-2-butyl)-ethylenediamine (also known as BMBED) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and other relevant activities based on available research findings.

Chemical Structure and Properties

This compound is characterized by its ethylenediamine backbone, which consists of two amine groups (-NH2) connected by a two-carbon chain. The substituents, 2-methyl-2-butyl groups, enhance its hydrophobicity and may influence its interaction with biological targets.

Case Study: Related Compounds

A study on N,N'-bis(2-hydroxybenzyl)ethylenediamine derivatives demonstrated significant cytotoxic effects, leading to cell cycle arrest in cancer cells. The results indicated that these compounds could induce apoptosis through mitochondrial membrane potential disruption .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| BMBED | A549 | TBD | TBD |

| BMBED | MDA-MB-231 | TBD | TBD |

| BMBED | PC3 | TBD | TBD |

Antimicrobial Activity

Compounds with similar structures have been reported to possess antimicrobial properties. For instance, derivatives of ethylenediamine have shown activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .

Mechanism of Antimicrobial Action

The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or interfere with metabolic pathways. The hydrophobic nature of BMBED may enhance its ability to penetrate lipid membranes.

Research Findings and Implications

The exploration of this compound's biological activity is still in preliminary stages. However, the following implications can be drawn from related research:

- Potential as an Anticancer Agent : Given the cytotoxic properties observed in similar compounds, BMBED may warrant further investigation as a potential anticancer agent.

- Antimicrobial Applications : Its structural similarities to known antimicrobial agents suggest that BMBED could be effective against resistant bacterial strains.

- Need for Further Studies : Comprehensive studies are needed to elucidate the specific mechanisms of action, optimal dosages, and potential side effects of BMBED.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.